molecular formula C31H53N3O19P2 B035254 Udp-3-hmaglc CAS No. 108636-29-9

Udp-3-hmaglc

カタログ番号 B035254
CAS番号: 108636-29-9
分子量: 833.7 g/mol
InChIキー: TZSJGZGYQDNRRX-MPLCHSTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine, also known as Udp-3-hmaglc, is a UDP-amino sugar. It has 3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine as the amino sugar component and derives from an UDP-alpha-D-glucosamine .


Synthesis Analysis

The synthesis of UDP-sugars like Udp-3-hmaglc involves the absolute quantification of uridine diphosphate (UDP)-sugars in plant material. This process is used to compare their metabolism both in wild-type Arabidopsis thaliana and mutated plants possessing genetic alterations within the UDP-glucose dehydrogenase genes involved in UDP-sugar metabolism .


Molecular Structure Analysis

The molecular structure of Udp-3-hmaglc is related to the structure of UDP-glucose pyrophosphorylase (UGPase), which is found in all organisms and catalyses the formation of UDP-glucose. In sugarcane, UDP-glucose is a branch-point in the carbon channelling into other carbohydrates .

科学的研究の応用

  • High-Performance Liquid Chromatography (HPLC) in Plant Extracts : HPLC can separate UDP glucose and hexose monophosphates from plant extracts, allowing for the quantification of specific activities in radiotracer experiments (Viola, Davies, & Sommerville, 1994).

  • Ultra-Deep Pyrosequencing (UDPS) in HIV-1 Populations Study : UDPS technology shows high repeatability and low experimental noise for studying genetic variants and mutational linkage in HIV-1 populations, also identifying rare HIV-1 variants and minority drug resistance mutations (Mild, Hedskog, Jernberg, & Albert, 2011; Hedskog, Mild, Jernberg, Sherwood, Bratt, Leitner, Lundeberg, Andersson, & Albert, 2010).

  • Study of Clostridial Toxin A with UDP-Glc : Fluorescent analogs of UDP-Glc have been used to study the binding of Clostridial Toxin A to UDP-Glc, a common substrate used by glucosyltransferases (Bhattacharyya, Kerzmann, & Feig, 2002).

  • Labeling of 5'-Hydroxymethyl-cytosine in DNA Samples : UDP-GlcN derivatives can be used for selective labeling of 5'-hydroxymethyl-cytosine in DNA samples, potentially aiding in the study of its function and dynamics (Dai, Bitinaite, Chin, Pradhan, & Corrêa, 2013).

  • Raptor Code over UDP Framework (RC-UDP) : This framework enables reliable data transfers for high-bandwidth networks, achieving significant time reduction while incurring minimum overhead (Mtibaa, Good, Misra, Mitchell, & Parikh, 2018).

  • Hepatitis B Virus Drug Resistance Detection : UDPS has a higher relative sensitivity and quantitative results for detecting hepatitis B virus drug resistance mutations, potentially improving clinical management of infection and therapy (Solmone, Vincenti, Prosperi, Bruselles, Ippolito, & Capobianchi, 2008).

特性

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (3R)-3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSJGZGYQDNRRX-MPLCHSTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N3O19P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102965
Record name UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Udp-3-hmaglc

CAS RN

108636-29-9
Record name Uridine 5′-(trihydrogen diphosphate), P′-[2-(acetylamino)-2-deoxy-3-O-[(3R)-3-hydroxy-1-oxotetradecyl]-α-D-glucopyranosyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108636-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Udp-3-O-(3-hydroxymyristoyl)-N-acetylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108636299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetyl-alpha-D-glucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Pasala, SK Katari, RM Nalamolu, AR Bitla… - Cellular and Molecular …, 2019 - Springer
… element addressing the hydrophobic tunnel or the UDP binding site of LpxC, thereby, the seven leads can show plausible competitive inhibition over the substrate (Udp-3-hmaglc) by …
Number of citations: 10 link.springer.com
J Zhao, Y Zhu, J Han, YW Lin, M Aichem, J Wang… - Microorganisms, 2020 - mdpi.com
Multidrug-resistant (MDR) Acinetobacter baumannii is a critical threat to human health globally. We constructed a genome-scale metabolic model iAB5075 for the hypervirulent, MDR A. …
Number of citations: 9 www.mdpi.com

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